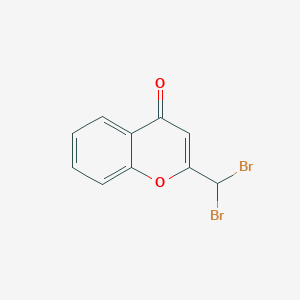![molecular formula C11H10Cl2O B14201221 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene CAS No. 834880-24-9](/img/structure/B14201221.png)
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene is an organic compound that features a benzene ring substituted with two chloromethyl groups and one prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene typically involves the chloromethylation of a benzene derivative followed by the introduction of the prop-2-yn-1-yloxy group. Common reagents for chloromethylation include formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. The prop-2-yn-1-yloxy group can be introduced via a nucleophilic substitution reaction using propargyl alcohol and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized under suitable conditions to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas under pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various ethers or amines, while oxidation can produce aldehydes or ketones.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene would depend on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloromethylbenzene: Lacks the prop-2-yn-1-yloxy group, making it less versatile in certain reactions.
1-(Prop-2-yn-1-yl)oxy-2,4-dimethylbenzene: Similar structure but with methyl groups instead of chloromethyl groups, affecting its reactivity.
Uniqueness
2,4-Bis(chloromethyl)-1-[(prop-2-yn-1-yl)oxy]benzene is unique due to the presence of both chloromethyl and prop-2-yn-1-yloxy groups, which confer distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
834880-24-9 |
|---|---|
Fórmula molecular |
C11H10Cl2O |
Peso molecular |
229.10 g/mol |
Nombre IUPAC |
2,4-bis(chloromethyl)-1-prop-2-ynoxybenzene |
InChI |
InChI=1S/C11H10Cl2O/c1-2-5-14-11-4-3-9(7-12)6-10(11)8-13/h1,3-4,6H,5,7-8H2 |
Clave InChI |
IKOHAAYBVZCINH-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=C(C=C(C=C1)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)
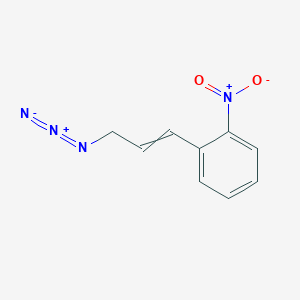
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
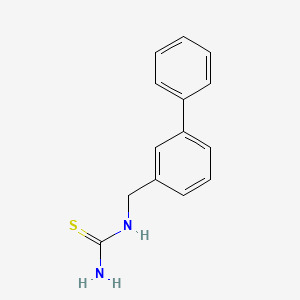
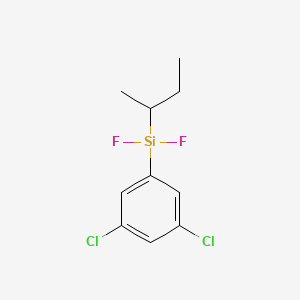
![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)
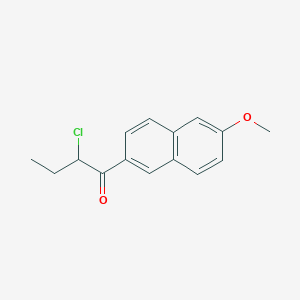
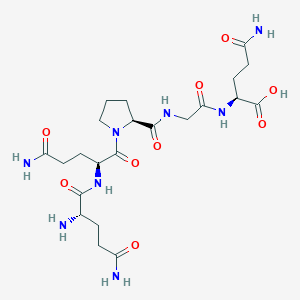
![2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14201208.png)
![{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane](/img/structure/B14201211.png)
